3-Fluoropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropyridine-2-carboxamide is an organic compound with the molecular formula C6H5FN2O. It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by a fluorine atom, and the carboxamide group is attached to the second position. This compound is often used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes .
Mechanism of Action
Mode of Action
Fluorinated pyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This suggests that 3-Fluoropyridine-2-carboxamide may interact with its targets in a unique manner, potentially influencing the activity of the targets.
Biochemical Analysis
Biochemical Properties
Compounds with a carboxamide moiety, like 3-Fluoropyridine-2-carboxamide, have been found to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Cellular Effects
It is known that fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Temporal Effects in Laboratory Settings
Studies on similar fluorinated pyridines have been conducted .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridine-2-carboxamide can be achieved through several methods. One common method involves the dehydration of 3-fluoropyridine with formic acid . Another approach includes the reduction of 3-fluoropyridine-2-carbonitrile using a reducing agent such as hydrogen in the presence of a catalyst like Raney nickel .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as cost, yield, and purity requirements. The dehydration method using formic acid is often preferred due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoropyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like tetrabutylammonium fluoride in dimethylformamide at room temperature.
Reduction Reactions: Hydrogen gas in the presence of Raney nickel catalyst.
Major Products Formed:
Substitution Reactions: Products depend on the substituent introduced.
Reduction Reactions: this compound is formed from 3-fluoropyridine-2-carbonitrile.
Scientific Research Applications
3-Fluoropyridine-2-carboxamide has several applications in scientific research:
Comparison with Similar Compounds
2-Fluoropyridine: Similar structure but with the fluorine atom at the second position.
4-Fluoropyridine: Fluorine atom at the fourth position.
3-Bromo-2-nitropyridine: Similar structure with a bromine atom and a nitro group.
Uniqueness: 3-Fluoropyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. The presence of the fluorine atom at the third position and the carboxamide group at the second position makes it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
3-fluoropyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOPCSBFHKAXFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663803 |
Source
|
Record name | 3-Fluoropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152126-32-4 |
Source
|
Record name | 3-Fluoropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.